molecular formula C20H41NO2 B12841241 Ethyl 2-(dimethylamino)hexadecanoate CAS No. 10606-34-5

Ethyl 2-(dimethylamino)hexadecanoate

Cat. No.: B12841241
CAS No.: 10606-34-5
M. Wt: 327.5 g/mol
InChI Key: FHCGWLWLTQAVLW-UHFFFAOYSA-N
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Description

Ethyl 2-(dimethylamino)hexadecanoate is a chemical compound with the molecular formula C20H41NO2. It is known for its unique structure, which includes a long hexadecanoate chain and a dimethylamino group. This compound is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(dimethylamino)hexadecanoate can be synthesized through a reaction between hexadecanoic acid and 2-(dimethylamino)ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(dimethylamino)hexadecanoate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Hexadecanoic acid derivatives.

    Reduction: Hexadecanol derivatives.

    Substitution: Various substituted hexadecanoate derivatives.

Scientific Research Applications

Ethyl 2-(dimethylamino)hexadecanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological membranes due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the formulation of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of ethyl 2-(dimethylamino)hexadecanoate involves its interaction with biological membranes. The dimethylamino group can interact with the polar head groups of membrane lipids, while the long hexadecanoate chain integrates into the hydrophobic core of the membrane. This dual interaction can alter membrane fluidity and permeability, affecting various cellular processes.

Comparison with Similar Compounds

Ethyl 2-(dimethylamino)hexadecanoate can be compared with other similar compounds, such as:

  • 2-(dimethylamino)ethyl hexadecanoate
  • 2-(dimethylamino)ethyl acetate
  • 2-(dimethylamino)ethyl methanesulfonate

Uniqueness

What sets this compound apart is its specific combination of a long hydrophobic chain and a polar dimethylamino group, making it particularly effective in applications involving membrane interactions.

Properties

CAS No.

10606-34-5

Molecular Formula

C20H41NO2

Molecular Weight

327.5 g/mol

IUPAC Name

ethyl 2-(dimethylamino)hexadecanoate

InChI

InChI=1S/C20H41NO2/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19(21(3)4)20(22)23-6-2/h19H,5-18H2,1-4H3

InChI Key

FHCGWLWLTQAVLW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(C(=O)OCC)N(C)C

Origin of Product

United States

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